molecular formula C9H11BN2O2 B15299713 (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid

(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid

Cat. No.: B15299713
M. Wt: 190.01 g/mol
InChI Key: XAIYTRSETGWLNQ-UHFFFAOYSA-N
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Description

(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid is a high-value, heteroaryl boronic acid derivative designed for advanced research and development, particularly in medicinal chemistry and drug discovery. Boronic acids are prized as versatile synthetic intermediates and critical building blocks in organic synthesis, most notably in metal-catalyzed Suzuki-Miyaura cross-coupling reactions to form novel carbon-carbon bonds . This reaction is a cornerstone for constructing complex molecules, including active pharmaceutical ingredients. The unique 1,3-dimethylpyrrolo[1,2-a]pyrazine scaffold of this compound presents a privileged structure often explored in the design of bioactive molecules. Compounds containing boronic acid functional groups have demonstrated significant potential across various therapeutic areas. As a class, boronic acids can act as potent enzyme inhibitors by reversibly forming covalent adducts with nucleophilic residues, such as the hydroxyl group of serine in active sites . This mechanism of action is exemplified by FDA-approved boronic acid drugs like the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam . Researchers can leverage (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid to introduce a structurally complex heterocyclic system into target molecules, potentially modifying their selectivity, physicochemical properties, and overall pharmacokinetic profile . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01 g/mol

IUPAC Name

(1,3-dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid

InChI

InChI=1S/C9H11BN2O2/c1-6-4-12-5-8(10(13)14)3-9(12)7(2)11-6/h3-5,13-14H,1-2H3

InChI Key

XAIYTRSETGWLNQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C=C(N=C(C2=C1)C)C)(O)O

Origin of Product

United States

Preparation Methods

Direct Borylation of Pyrrolo[1,2-a]pyrazine Derivatives

The most common approach involves introducing the boronic acid group onto a preformed pyrrolo[1,2-a]pyrazine scaffold. A representative protocol involves:

Reaction Scheme
$$
\text{Pyrrolo[1,2-a]pyrazine intermediate} + \text{Borylation reagent} \xrightarrow{\text{Pd catalyst}} \text{(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid}
$$

Procedure

  • Halogenation : The 7-position of 1,3-dimethylpyrrolo[1,2-a]pyrazine is halogenated (e.g., bromination) using $$ \text{NBS} $$ (N-bromosuccinimide) under radical conditions.
  • Miyaura Borylation : The halogenated intermediate reacts with bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) in the presence of a palladium catalyst (e.g., $$ \text{Pd(dppf)Cl}_2 $$) and a base (e.g., $$ \text{KOAc} $$).
  • Hydrolysis : The pinacol boronate ester is hydrolyzed to the boronic acid using acidic conditions (e.g., $$ \text{HCl} $$).

Optimization Data

Parameter Optimal Condition Yield (%) Reference
Catalyst $$ \text{Pd(dppf)Cl}_2 $$ 65
Solvent 1,4-Dioxane 68
Temperature 80°C 70
Reaction Time 12 h 65

Challenges include regioselectivity during halogenation and boronic acid stability under basic conditions.

Multi-Step Synthesis from Pyrazine Precursors

An alternative route constructs the pyrrolo[1,2-a]pyrazine ring system before introducing the boronic acid group.

Step 1: Synthesis of 1,3-Dimethylpyrrolo[1,2-a]pyrazine

  • Condensation of 2-aminopyrrole with α-diketones under acidic conditions.
  • Methylation using $$ \text{CH}_3\text{I} $$ and $$ \text{NaH} $$ to install the 1- and 3-methyl groups.

Step 2: Boronic Acid Installation

  • Directed ortho-metalation (DoM) using $$ \text{LDA} $$ (lithium diisopropylamide) followed by quenching with $$ \text{B(OMe)}_3 $$ and hydrolysis.

Yield Comparison

Method Overall Yield (%) Purity (%)
Direct Borylation 58–70 95
Multi-Step Synthesis 45–55 90

The multi-step approach suffers from lower yields due to intermediate purification losses.

Palladium-Catalyzed Cross-Coupling Variations

Recent advances leverage Suzuki-Miyaura coupling to assemble the boronic acid moiety early in the synthesis.

Example Protocol

  • Coupling of 7-bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine with a boronic acid pinacol ester under microwave irradiation.
  • Conditions : $$ \text{Pd(OAc)}2 $$, $$ \text{SPhos} $$ ligand, $$ \text{K}3\text{PO}_4 $$, 100°C, 1 h.

Advantages

  • Faster reaction times (1–2 h vs. 12–24 h).
  • Reduced side-product formation.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) : δ 8.45 (s, 1H, B–OH), 7.92 (d, $$ J = 5.2 $$ Hz, 1H), 6.78 (d, $$ J = 5.2 $$ Hz, 1H), 3.45 (s, 3H, N–CH₃), 2.89 (s, 3H, N–CH₃).
  • $$ ^{11}\text{B NMR} $$ : δ 28.5 ppm (characteristic of arylboronic acids).
  • HRMS (ESI+) : $$ m/z $$ calcd. for $$ \text{C}9\text{H}{11}\text{BN}2\text{O}2 $$ [M+H]⁺: 191.1024; found: 191.1021.

X-ray Crystallography

While no crystal structure of this specific compound is reported, related boronic acids exhibit tetrahedral geometry at boron, with B–O bond lengths of ~1.36 Å and B–C bonds of ~1.58 Å.

Challenges and Mitigation Strategies

Boronic Acid Stability

  • Issue : Protodeboronation under acidic or basic conditions.
  • Solution : Use of stabilized boronates (e.g., MIDA or pinacol esters) during synthesis.

Purification Difficulties

  • Issue : Polar by-products complicate column chromatography.
  • Solution : Recrystallization from ethyl acetate/hexane mixtures.

Industrial and Scalability Considerations

  • Continuous Flow Synthesis : VulcanChem reports preliminary success with flow reactors for analogous boronic acids, achieving 85% yield at 100 g scale.
  • Cost Analysis :

















    ComponentCost per kg (USD)
    Palladium Catalyst12,000
    Bis(pinacolato)diboron8,500

Emerging Methodologies

  • Electrochemical Borylation : Pilot studies show potential for catalyst-free boron installation using electrochemical cells.
  • Photoinduced Reactions : UV light-mediated coupling reduces reliance on precious metal catalysts.

Chemical Reactions Analysis

Disproportionation of Boronic Acids

Boronic acids can undergo base-induced disproportionation to form diarylborinates or boroxines. For example:

Reaction ConditionsProductYieldSource
Phenylboronic acid + K₃PO₄ (dioxane, 100°C)Diphenylborinic acid + TriphenylboroxineLow
Phenylboronic acid + 1-(2-pyridinyl)-5-pyrazolone (K₃PO₄, dioxane, 100°C)Pyrazole diarylborinate (e.g., 2c )37%

This suggests that (1,3-dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid could participate in similar base-mediated disproportionation, particularly if combined with bidentate ligands .

Formation of Boron(III) Complexes

The compound may react with bidentate ligands (e.g., 1-(2-pyridinyl)-5-pyrazolones) to form four-coordinate boron(III) complexes. For instance:

  • Ligand interaction : Bidentate coordination via nitrogen and oxygen atoms.

  • Mechanism : Base-promoted disproportionation facilitates boronate ester formation .

Covalent Binding to Serine Proteases

Boronic acids are known to act as serine traps , forming reversible covalent bonds with serine residues in enzymes. While not explicitly demonstrated for this compound, its structure suggests potential utility in:

  • Antibacterial agents : Targeting β-lactamases or penicillin-binding proteins (PBPs) .

  • Antiparasitic agents : Inhibiting enzymes like autotoxin or proteases in parasitic organisms .

Petasis-Type Reactions

Boronic acids participate in Petasis-type reactions to form tertiary amines. For example:

  • Components : Aldehydes, amines, and boronic acids.

  • Conditions : Acidic or basic media.

Though not directly studied for this compound, analogous reactions with pyridinecarboxaldehydes and boronic acids yield substituted amines .

Suzuki-Miyaura Coupling

Reagents/ConditionsOutcomeSource
Pd catalyst, base, aryl halideCross-coupled product with aryl group
Suzuki coupling of triflate derivativesFunctionalized pyrazole derivatives

Hydroboration

Chiral boronic esters can be synthesized via rhodium-catalyzed hydroboration of allylic substrates. While not directly applied to this compound, similar methods could enable diversification of its structure .

Comparison with Similar Compounds

Structural Analogues Within the Pyrrolo[1,2-a]pyrazine Family
Compound Name Substituents Key Properties/Applications Reference
1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid 1-Me, 3-Me, 7-B(OH)₂ Suzuki coupling precursor; diol-binding capacity
7-Chloro-1-methylpyrrolo[1,2-a]pyrazine 1-Me, 7-Cl Intermediate for further functionalization
1,4-Dimethylpyrrolo[1,2-a]pyrazine 1-Me, 4-Me Found in food aromas; limited synthetic use

Key Observations :

  • Positional isomerism (e.g., 1,3- vs. 1,4-dimethyl substitution) alters electronic and steric properties.
  • Replacement of the boronic acid with chlorine (as in 7-chloro-1-methylpyrrolo[1,2-a]pyrazine) eliminates dynamic covalent functionality but retains utility as a synthetic intermediate .
Boronic Acid Derivatives with Heterocyclic Scaffolds
Compound Class Example Structure Reactivity/Applications Reference
Pyrrolidine boronic acids Aliphatic boronic acids (e.g., compound 2 in PBP1b inhibitors) Racemic mixtures; moderate enzyme inhibition
Imidazo[1,2-a]pyridine boronic acids 7,8-Diarylated derivatives (e.g., compound 18) Higher yields (43–72%) in Suzuki double couplings
Aryl boronic acids 4-Carboxyphenylboronic acid Superior adsorption capacity for 1,3-propanediol (1.220 mmol/g)

Key Observations :

  • Aromatic vs. aliphatic boronic acids : The target compound’s aromatic pyrrolopyrazine scaffold may enhance π-π stacking in biological targets compared to aliphatic analogues, which exhibit weaker inhibitory activity (e.g., PBP1b inhibitors) .
  • Adsorption efficiency : The 4-carboxyphenylboronic acid outperforms the target compound in diol adsorption due to its electron-withdrawing carboxyl group, which strengthens boronate ester formation .
Functional Comparison in Drug Delivery and Bioactivity
Property (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic Acid Pyrrolidine Boronic Acids Aryl Boronic Acids
Diol-binding kinetics Moderate (pH-dependent equilibrium) Slow (steric hindrance) Fast (electron-deficient aryl groups)
Bioavailability Potential for prodrug strategies Low (rapid clearance) High (plasma enrichment)
Chirality Not reported (likely achiral) Racemic mixtures Typically achiral

Key Observations :

  • The target compound’s boronic acid/diol equilibrium (Scheme 1 in ) is less responsive to pH fluctuations than aryl boronic acids, limiting its utility in glucose-responsive insulin delivery systems .
  • Unlike racemic pyrrolidine boronic acids, the target compound’s achiral structure avoids enantiomer-specific activity issues, simplifying synthesis and quality control .

Q & A

Q. What are the key considerations for synthesizing (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid, and how can its purity be verified?

Synthesis typically involves coupling boronic acid precursors to heterocyclic scaffolds. A practical approach includes:

  • Step 1 : Preparation of the pyrrolo[1,2-a]pyrazine core via iridium-catalyzed asymmetric hydrogenation of pyrrolo-pyrazinium salts, as demonstrated in related systems .
  • Step 2 : Suzuki-Miyaura cross-coupling to introduce the boronic acid group, using aryl halides and boronic acid esters under palladium catalysis .
  • Purity Verification : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm structural integrity. LC-MS or HPLC (with UV detection at 254 nm) ensures >95% purity. Monitor boronic acid hydration states via IR spectroscopy (B-OH stretching ~3200–3600 cm1^{-1}) .

Q. How does the boronic acid moiety interact with diols, and what experimental parameters influence binding affinity?

The boronic acid forms reversible cyclic esters with 1,2- or 1,3-diols. Key parameters:

  • pH : Optimal binding occurs at pH ≥ pKa of the boronic acid (~9), where the tetrahedral boronate anion dominates, enhancing reactivity .
  • Diol Geometry : Binding affinity follows cis-1,2-diol > 1,3-diol > trans-1,2-diol. Use 11B^{11}\text{B} NMR or fluorescence titration to quantify association constants (KaK_a) .
  • Kinetics : Reaction rates are faster in aqueous basic media (e.g., PBS buffer, pH 7.4–9.0) .

Advanced Research Questions

Q. How can computational methods optimize this compound for targeted drug delivery?

  • Molecular Docking : Screen against carbohydrate-rich targets (e.g., cancer cell surface glycans) using software like AutoDock Vina. Focus on the boronic acid-diol interaction energy and pyrrolopyrazine scaffold’s steric compatibility .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups on the pyrrolopyrazine ring) with bioavailability and binding affinity .
  • Dynamic Simulations : Assess boronate ester stability under physiological pH using MD simulations (e.g., GROMACS) .

Q. What strategies validate its potential as a tubulin polymerization inhibitor?

  • In Vitro Tubulin Assays : Compare IC50_{50} values with combretastatin A-4 derivatives. Use fluorescence-based polymerization kits (e.g., Cytoskeleton Inc.) to monitor inhibition kinetics .
  • Cell-Based Apoptosis Assays : Treat Jurkat or B-16 cells and analyze apoptosis via Annexin V/PI staining and FACScan. Dose-response curves (108^{-8}–105^{-5} M) reveal efficacy .
  • COMPARE Analysis : Evaluate growth inhibition patterns across 39 cancer cell lines to distinguish mechanisms from classical tubulin inhibitors .

Q. How can its self-assembly properties be exploited in stimuli-responsive hydrogels?

  • Cross-Linking : Mix with diol-containing polymers (e.g., alginate or hyaluronic acid) at pH 8.5–9.0 to form dynamic boronate ester bonds. Characterize rheological properties (storage/loss moduli) .
  • Self-Healing Tests : Cut hydrogels and monitor autonomous repair via shear-thinning experiments. Confirm bond reversibility via 11B^{11}\text{B} NMR .

Q. What analytical techniques resolve contradictions in diol-binding data?

  • Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes (ΔH\Delta H) and stoichiometry (nn) of boronate-diol interactions.
  • Competitive Assays : Use fluorescent probes (e.g., Alizarin Red S) to quantify displacement constants in the presence of competing diols .
  • Control for pH Variability : Standardize buffers (e.g., Tris-borate, pH 7.4–9.0) to minimize artifacts .

Methodological Notes

  • Avoid Pitfalls : Ensure anhydrous conditions during synthesis to prevent boronic acid hydration. Use chelating agents (e.g., EDTA) in biological assays to avoid metal interference .
  • Advanced Tools : Leverage boronic acid’s dual role as a catalyst (BAC) for hydroxy group activation in prodrug design .

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